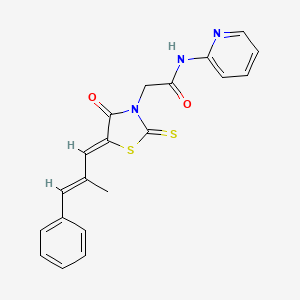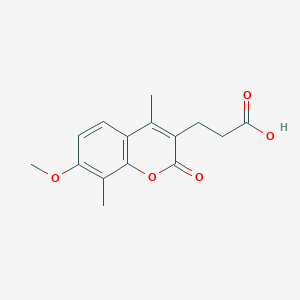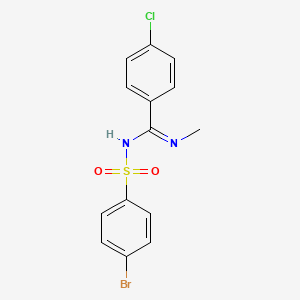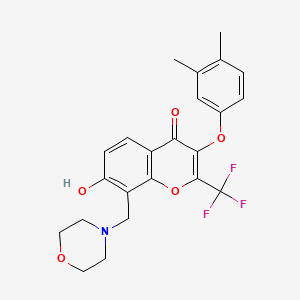![molecular formula C27H29N3O3S B2651112 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine CAS No. 439096-24-9](/img/structure/B2651112.png)
2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
Research into similar compounds often focuses on their synthesis and structural analysis. For instance, the development of functionalized quinazolines and related heterocyclic compounds involves complex synthetic pathways that highlight the versatility of these molecules in organic chemistry. Studies have detailed methods for synthesizing quinazolinimine derivatives, exploring intramolecular cyclization reactions and the impact of substituents on molecular stability and reactivity (Kut, Onysko, & Lendel, 2020).
Biological Properties
Investigations into the biological properties of quinazolinimine derivatives have shown that some of these compounds exhibit promising biological activities, including inhibition of monoamine oxidase (MAO), which suggests potential therapeutic applications in treating neurological disorders. The antitumor activities of certain derivatives have also been studied, showing moderate therapeutic effects against specific types of cancer (Markosyan et al., 2008).
Photodynamic Therapy Applications
Quinazolinimine derivatives have been explored for their photophysical and photochemical properties, making them potential candidates for applications in photodynamic therapy for treating cancer. Their ability to generate singlet oxygen upon light activation can be leveraged to induce cytotoxicity in cancerous cells, highlighting the potential of these compounds in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Properties and Analysis
The chemical analysis of quinazolinimine and related compounds, including their oxidation states, proton doping levels, and spectral properties, provides crucial insights into their chemical behavior and potential applications in various fields, including materials science and electronics (Mav, Žigon, & Vohlídal, 2004).
Mechanism of Action
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S/c1-17-6-7-18(2)20(12-17)16-34-27-29-23-14-25(33-5)24(32-4)13-22(23)26(28)30(27)15-19-8-10-21(31-3)11-9-19/h6-14,28H,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUUNVIXFDMFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651036.png)



![1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2651042.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2651043.png)
![5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2651044.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2651046.png)
![N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2651048.png)

